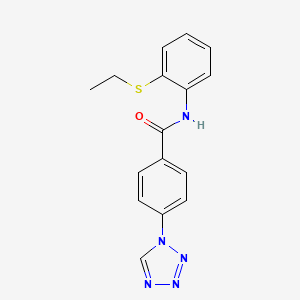

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 4-position of the benzoyl group and an ethylthio substituent on the adjacent phenyl ring. Tetrazoles are known bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name |

N-(2-ethylsulfanylphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-2-23-15-6-4-3-5-14(15)18-16(22)12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKPHROVUYVBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of sodium azide with nitriles or the cycloaddition of azides with alkynes.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylthiol group is substituted onto a phenyl ring.

Coupling with Benzamide: The final step involves coupling the tetrazole ring with a benzamide moiety, which can be achieved through amide bond formation reactions using reagents like carbodiimides.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Tetrazole vs. Imidazole/Triazole : The tetrazole ring in the target compound provides a planar, acidic heterocycle (pKa ~4.9), contrasting with imidazole (pKa ~14.5) and triazole (pKa ~10.1). This affects hydrogen-bonding interactions in biological targets .

- Substituent Effects : The ethylthio group in the target compound offers moderate lipophilicity (logP ~3.2 estimated), whereas halogenated derivatives (e.g., 3-Cl, 4-F in ) increase polarity and electrostatic interactions.

Key Observations :

- The target compound’s synthesis likely parallels , employing Cu-catalyzed coupling (e.g., 50% yield for triazole derivatives). This contrasts with imidazole derivatives synthesized via classical hydrazide cyclization (~60–75% yields) .

- Click chemistry () offers higher yields (65–85%) for triazole-containing analogs due to regioselective 1,3-dipolar cycloaddition .

Table 3: Pharmacological Profiles of Analogous Compounds

Biological Activity

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS Number: 915934-92-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

- Molecular Formula : C₁₆H₁₅N₅OS

- Molecular Weight : 325.4 g/mol

- Structure : The compound features a tetrazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 915934-92-8 |

| Molecular Weight | 325.4 g/mol |

| Molecular Formula | C₁₆H₁₅N₅OS |

Synthesis

The synthesis of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved through the cyclization of an azide with a nitrile under acidic conditions.

- Coupling Reaction : The tetrazole is coupled with a benzamide derivative using coupling agents such as EDCI in the presence of a base.

- Ethoxylation : The final step introduces the ethoxy group to the benzamide derivative.

N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds containing tetrazole rings can inhibit cancer cell proliferation. For instance, similar derivatives have demonstrated significant activity against A431, A549, and H1299 cancer cell lines by promoting apoptosis and causing cell cycle arrest .

- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, potentially reducing cytokine levels like IL-6 and TNF-α, which are crucial in inflammatory responses .

Case Studies

- Anticancer Activity : In a study focusing on benzothiazole derivatives, compounds similar to N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide showed promising results in inhibiting tumor growth and inducing apoptosis at low concentrations (1-4 μM) .

- Antimicrobial Properties : Research has indicated that tetrazole derivatives exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-(ethylthio)phenyl)-4-(1H-tetrazol-1-yl)benzamide, it is useful to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.